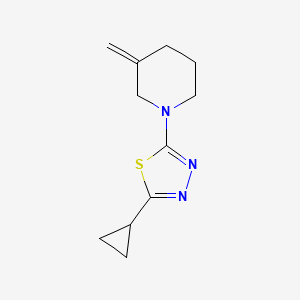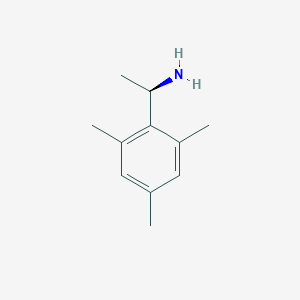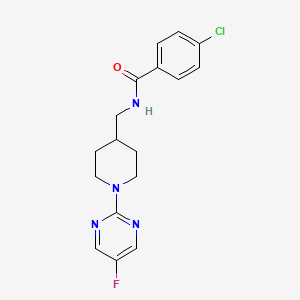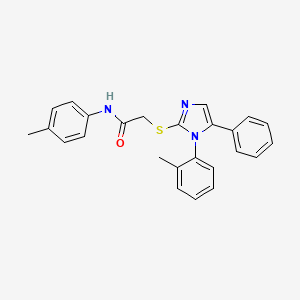
2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole, also known as CPPMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPMT belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anticonvulsant, and anti-inflammatory properties.
科学的研究の応用
Synthesis and Structural Analysis
2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole is part of a broader class of compounds that have garnered attention for their potential in various scientific research applications. The synthesis of such compounds involves complex chemical reactions that yield heterocyclic derivatives with significant biological activities. For example, studies have highlighted the synthesis and pharmacological evaluation of bis-heterocyclic derivatives, which include 1,3,4-thiadiazole moieties, showcasing their antimicrobial, anti-inflammatory, and analgesic properties (Kumar & Panwar, 2015). The structural analysis of these compounds, including their elemental and spectral characteristics, lays the foundation for understanding their biological activities.
Biological and Pharmacological Activities
The biological and pharmacological significance of compounds containing the 1,3,4-thiadiazole structure has been extensively researched. These compounds have been found to exhibit a wide range of activities, including antimicrobial, anticancer, and DNA protective abilities. For instance, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have demonstrated significant antimicrobial activity against specific strains and shown potential in cancer therapy due to their cytotoxicity on cancer cell lines (Gür et al., 2020). Such findings underscore the potential of 1,3,4-thiadiazole derivatives in developing new therapeutic agents.
Anticancer Properties
The quest for novel anticancer agents has led to the exploration of 1,3,4-thiadiazole derivatives, with several studies revealing their promising anticancer properties. Novel compounds within this class have been synthesized and evaluated for their neuroprotective and antiproliferative effects, with some exhibiting selective toxicity towards cancer cells over non-cancerous ones (Proshin et al., 2019). The synthesis of these derivatives often involves the incorporation of various functional groups that enhance their pharmacological profiles, making them valuable candidates for further anticancer research.
特性
IUPAC Name |
2-cyclopropyl-5-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-8-3-2-6-14(7-8)11-13-12-10(15-11)9-4-5-9/h9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUJPUVMUHCRMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NN=C(S2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)

![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)

![3-[(Methylcarbamoyl)amino]benzoic acid](/img/structure/B2383652.png)
![2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2383653.png)
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)



![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
